(3-(1,1-Difluoroethyl)phenyl)methanol
Overview
Description
(3-(1,1-Difluoroethyl)phenyl)methanol is a chemical compound that belongs to the family of benzyl alcohols. It is characterized by the presence of a benzenemethanol group substituted with a 1,1-difluoroethyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1,1-Difluoroethyl)phenyl)methanol can be achieved through several methods. One common approach involves the fluorination of styrene derivatives using a reagent system composed of μ-oxo-bis[trifluoroacetato(phenyl)iodine] or PhI(OCOCF3)2 and a pyridine·HF complex. This method provides good yields of the corresponding (2,2-difluoroethyl)arenes . Another method involves the use of aminodifluorosulfinium tetrafluoroborate salts as efficient deoxofluorinating reagents, which are promoted by an exogenous fluoride source .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using stable and efficient fluorinating agents. The use of sulfuryl fluoride and Me4NF enables room temperature deoxyfluorination of a broad range of benzaldehydes and α-ketoesters . These methods are preferred due to their high selectivity and compatibility with various functional groups.
Chemical Reactions Analysis
Types of Reactions
(3-(1,1-Difluoroethyl)phenyl)methanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoroethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include difluoroethylated aldehydes, ketones, alcohols, and substituted benzyl derivatives. These products are valuable intermediates in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
(3-(1,1-Difluoroethyl)phenyl)methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: The compound is studied for its potential biological activity and its ability to interact with biological targets.
Medicine: It is explored for its potential therapeutic applications, including its use as a precursor in the synthesis of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of (3-(1,1-Difluoroethyl)phenyl)methanol involves its interaction with molecular targets and pathways. The difluoroethyl group can mimic the steric and electronic features of other functional groups, allowing the compound to bind to specific enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. For example, the compound can inhibit certain enzymes involved in metabolic pathways, thereby altering cellular processes .
Comparison with Similar Compounds
(3-(1,1-Difluoroethyl)phenyl)methanol can be compared with other similar compounds, such as:
Benzenemethanol, 3-(1,1-difluoromethyl)-: This compound has a difluoromethyl group instead of a difluoroethyl group, which can result in different reactivity and biological activity.
Benzenemethanol, 3-(1,1,1-trifluoroethyl)-: The presence of an additional fluorine atom can significantly alter the compound’s properties, making it more reactive and potentially more potent in biological applications.
Benzenemethanol, 3-(1,1-dichloroethyl)-: The substitution of chlorine atoms for fluorine atoms can lead to differences in chemical stability and reactivity.
The uniqueness of this compound lies in its specific difluoroethyl group, which imparts distinct steric and electronic properties that can be leveraged in various applications .
Properties
IUPAC Name |
[3-(1,1-difluoroethyl)phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F2O/c1-9(10,11)8-4-2-3-7(5-8)6-12/h2-5,12H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BETWVVGIVDAJKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)CO)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.